2-Methyl-4-(methylthio)butanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
122665-98-9 |
|---|---|
Molecular Formula |
C6H12O2S |
Molecular Weight |
148.23 g/mol |
IUPAC Name |
2-methyl-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C6H12O2S/c1-5(6(7)8)3-4-9-2/h5H,3-4H2,1-2H3,(H,7,8) |
InChI Key |
QSCMVGTXPXZIOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)C(=O)O |
Origin of Product |
United States |
Nomenclature, Isomeric Forms, and Analogues of 2 Methyl 4 Methylthio Butanoic Acid
Standardized Chemical Nomenclature and Synonyms
2-Hydroxy-4-(methylthio)butanoic acid is known by several names in scientific and commercial contexts. Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-hydroxy-4-(methylsulfanyl)butanoic acid. hmdb.cachemspider.com The compound is frequently referred to as HMTBA or HMB (hydroxyl-methionine-butanoic acid). nih.gov It is also widely known as the methionine hydroxy analogue (MHA). hmdb.ca
| Identifier Type | Identifier |
| IUPAC Name | 2-hydroxy-4-(methylsulfanyl)butanoic acid hmdb.cachemspider.com |
| Common Name | 2-Hydroxy-4-(methylthio)butyric acid wikipedia.org |
| Acronym | HMTBA / HMB nih.gov |
| Synonym | Methionine hydroxy analogue (MHA) hmdb.ca |
| Trade Name | Alimet wikipedia.org |
| CAS Number | 583-91-5 wikipedia.org |
Stereochemical Considerations and Enantiomeric Forms
The carbon atom at the second position (C2) of the butanoic acid chain in HMTBA is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a carboxyl group (-COOH), a hydrogen atom (-H), and a 2-(methylthio)ethyl group (-CH2CH2SCH3). This chirality means that HMTBA can exist as two distinct stereoisomers, or enantiomers:
D-2-hydroxy-4-(methylthio)butanoic acid
L-2-hydroxy-4-(methylthio)butanoic acid
These enantiomers are non-superimposable mirror images of each other. Commercially, HMTBA is typically produced and sold as a racemic mixture, meaning it contains equal amounts of the D- and L-isomers (DL-HMTBA). wikipedia.orgqmul.ac.uk The conversion of these isomers into L-methionine (B1676389) within an organism is a stereospecific process, involving different enzymes for the D- and L-forms. quora.com The enzyme L-2-hydroxy acid oxidase acts on the L-isomer, while a mitochondrial D-2-hydroxy acid dehydrogenase metabolizes the D-isomer. quora.com
Relationship to Methionine and Other Sulfur-Containing Metabolites
HMTBA is structurally analogous to the essential amino acid methionine, with a hydroxyl (-OH) group replacing the amino (-NH2) group on the alpha-carbon. wikipedia.org This structural similarity allows it to serve as a precursor to methionine. nih.gov In animal metabolism, HMTBA is converted into L-methionine through a two-step process. quora.com This conversion makes HMTBA an effective dietary supplement to supply methionine, particularly in animal feed. wikipedia.org
The metabolic pathway involves the initial oxidation of HMTBA to its keto analogue, 2-oxo-4-(methylthio)butanoic acid (KMTB), which is then aminated (a process called transamination) to form L-methionine. nih.gov HMTBA is also linked to the transsulfuration pathway, which produces other important sulfur-containing antioxidant metabolites such as taurine (B1682933) and glutathione. qmul.ac.uk Research suggests that HMTBA is a naturally occurring intermediate in the synthesis of L-methionine from 5'-deoxy-5'-methylthioadenosine (MTA), a product of polyamine synthesis. nih.gov
Key Structural Analogues and Derived Compounds
As the central compound of this discussion, 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) is an alpha-hydroxy acid and a thioether. wikipedia.org It is produced commercially as a racemic mixture from acrolein and methyl mercaptan. wikipedia.org HMTBA is widely used in the animal feed industry as a substitute for methionine. wikipedia.org Its metabolic pathway allows for the efficient conversion of both its D- and L-isomers into L-methionine, which is essential for protein synthesis. quora.com Studies have shown that HMTBA can be diverted to the transsulfuration pathway, leading to the production of antioxidant compounds. qmul.ac.uk
2-Oxo-4-(methylthio)butanoic acid, also known as keto-methionine or α-keto-γ-methylthiobutyric acid (KMTB), is a key intermediate in the metabolic conversion of HMTBA to methionine. nih.gov It is also formed directly from L-methionine through the action of methionine transaminase. nih.gov The IUPAC name for this compound is 4-(methylsulfanyl)-2-oxobutanoic acid. nih.govhmdb.ca KMTB is an alpha-keto acid and is considered a direct precursor to methional, a compound that can induce apoptosis. hmdb.ca It is a metabolite found across species, from bacteria to humans, and is involved in several metabolic pathways, including methionine metabolism. nih.govhmdb.ca
| Identifier Type | Identifier |
| IUPAC Name | 4-(methylsulfanyl)-2-oxobutanoic acid nih.govhmdb.ca |
| Common Name | 2-Oxo-4-(methylthio)butanoic acid |
| Synonym | Keto-methionine, α-Ketomethionine nih.gov |
| Abbreviation | KMTB |
| CAS Number | 583-92-6 nih.govhmdb.ca |
| Molecular Formula | C5H8O3S nih.gov |
The isopropyl ester of HMTBA, known as HMBi, is a derivative designed to increase the bioavailability of methionine, particularly in ruminants. nih.gov Esterification of the carboxylic acid group of HMTBA with isopropanol (B130326) creates HMBi. nih.gov This modification protects the molecule from extensive degradation by microbes in the rumen. nih.gov HMBi can be absorbed through the rumen wall into the bloodstream. google.com It is then converted in the liver back to HMTBA, which can subsequently be transformed into L-methionine for protein synthesis. google.com This mechanism makes HMBi an effective source of metabolizable methionine for ruminants like cattle. nih.govgoogle.com
Schiff Base Derivatives
Schiff base derivatives are typically formed by the condensation of a primary amine with an aldehyde or a ketone. In the context of related butanoic acid structures, research has focused on derivatives of methionine, which contains a primary amine group. For instance, a Schiff base known as (S)-4-(methylthio)-2-((1-(thiophen-2-yl)ethylidene)amino) butanoic acid has been synthesized through the condensation of 2-acetyl thiophene (B33073) with methionine. google.com This Schiff base acts as a bidentate ligand, coordinating with metal ions through the imine nitrogen and the carboxylic oxygen. The formation of such derivatives is contingent on the presence of the reactive primary amine, a functional group that is absent in 2-Methyl-4-(methylthio)butanoic acid.
Oligomeric Structures
The formation of oligomers from this compound is not described in the scientific literature. However, studies have been conducted on the enzymatic synthesis of co-oligomers using L-methionine and its hydroxy analogue, 2-hydroxy-4-(methylthio)butanoic acid (HMB). Using the enzyme papain, co-oligomers predominantly composed of 4-8 methionine residues with a single HMB residue, typically at the N-terminal end, were synthesized. This process relies on the formation of peptide or ester bonds, which involves the amino or hydroxyl groups of the respective analogues.
Metal Chelate Complexes
There is extensive research on the metal chelate complexes of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA). HMTBA forms stable chelate complexes with divalent metals, where the metal ion is coordinated through the oxygen atoms of the carboxyl and hydroxyl groups, forming stable penta-atomic chelate rings. These metal chelates, with a general formula of [{CH₃S(CH₂)₂CH(OH)COO}₂M]·nH₂O, have applications in animal nutrition to enhance the bioavailability of trace minerals like zinc, copper, and iron. The chelating capability is critically dependent on the presence of the α-hydroxy and carboxylate groups, which are positioned to form a stable ring structure with the metal ion. The substitution of the hydroxyl group with a methyl group, as in this compound, would fundamentally alter this chelating ability.
Chemical Synthesis and Production Methodologies
Industrial Synthesis Routes
The commercial production of 2-hydroxy-4-(methylthio)butanoic acid is dominated by a multi-step process that begins with the reaction of methyl mercaptan and acrolein. google.comwikipedia.org An alternative industrial approach involves free radical-based strategies. google.comgoogleapis.com
Michael Addition of Methyl Mercaptan to Acrolein
The principal industrial synthesis commences with the Michael (or conjugate) addition of methyl mercaptan to acrolein. google.com This reaction is a base-catalyzed process that forms the key intermediate, 3-(methylthio)propanal, also known as MMP. google.comgoogle.com The reaction involves the nucleophilic attack of the thiolate anion (formed from methyl mercaptan in the presence of a base) on the β-carbon of the α,β-unsaturated aldehyde, acrolein. nih.gov
The process is typically conducted in a liquid medium containing the product, MMP, which acts as the solvent. google.com A variety of organic bases can serve as catalysts, including tertiary amines like triethylamine (B128534) and pyridine. google.com To enhance yield and suppress the polymerization of acrolein, an auxiliary catalyst, such as an organic acid (e.g., acetic acid), is often used in conjunction with the base. google.com The reaction can be performed in either a batch or continuous manner. google.com
Cyanohydrin Formation and Subsequent Hydrolysis
The 3-(methylthio)propanal (MMP) formed in the first step is not typically isolated but is directly converted to 2-hydroxy-4-(methylthio)butanenitrile (HMBN). google.comgoogle.com This transformation is a classic cyanohydrin formation reaction, where hydrogen cyanide (HCN) adds across the carbonyl group of the aldehyde. google.comchemistrysteps.com This step is also catalyzed by basic catalysts, often the same ones used in the initial Michael addition. google.comgoogle.com
The final step to obtain 2-hydroxy-4-(methylthio)butanoic acid is the hydrolysis of the nitrile group of HMBN. google.comgoogle.com This is generally achieved through acid-catalyzed hydrolysis, for instance, by heating with a mineral acid like sulfuric acid. google.comgoogle.com The process typically involves two stages: an initial hydrolysis of the nitrile to an intermediate amide at moderate temperatures, followed by the hydrolysis of the amide to the final carboxylic acid at higher temperatures. rsc.org
Table 1: Key Stages of the Dominant Industrial Synthesis Route
Step Reaction Type Reactants Intermediate/Product Typical Catalysts 1 Michael Addition Methyl Mercaptan + Acrolein 3-(methylthio)propanal (MMP) Organic bases (e.g., Pyridine, Triethylamine) 2 Cyanohydrin Formation 3-(methylthio)propanal + Hydrogen Cyanide 2-hydroxy-4-(methylthio)butanenitrile (HMBN) Organic bases (e.g., Pyridine) 3 Hydrolysis 2-hydroxy-4-(methylthio)butanenitrile 2-hydroxy-4-(methylthio)butanoic acid (HMTBA) Mineral acids (e.g., Sulfuric Acid)
Free Radical Addition Strategies
An alternative production pathway involves the free-radical addition of a mercaptan to a nonconjugated olefinic substrate that possesses a terminal carbon-carbon double bond. google.com This approach avoids the use of acrolein and hydrogen cyanide. In this process, methyl mercaptan is added across the double bond of a substrate like 2-hydroxy-3-butenoic acid or its esters. google.comgoogle.com
The reaction is initiated by a free radical initiator, such as azobisisobutyronitrile (AIBN). google.com The mechanism is believed to start with the initiator breaking the sulfur-hydrogen bond of methyl mercaptan, creating a methyl mercaptan free radical. google.com This radical then attacks the terminal carbon of the double bond in the substrate. google.com The resulting mercaptan addition product, for example, methyl 2-hydroxy-4-(methylthio)butanoate, is subsequently hydrolyzed to yield the final 2-hydroxy-4-(methylthio)butanoic acid. google.com For instance, the ester can be hydrolyzed by heating with a sulfuric acid solution. google.com
Table 2: Overview of Free Radical Addition Synthesis
Step Reaction Type Reactants Initiator Product 1 Free Radical Addition Methyl Mercaptan + Methyl 2-hydroxy-3-butenoate AIBN Methyl 2-hydroxy-4-(methylthio)butanoate 2 Hydrolysis Methyl 2-hydroxy-4-(methylthio)butanoate Acid (e.g., H₂SO₄) 2-hydroxy-4-(methylthio)butanoic acid
Laboratory-Scale Synthesis Techniques
In a laboratory setting, the focus often shifts from bulk production to the synthesis of specific derivatives for analytical standards, biological testing, or mechanistic studies.
Esterification Reactions for Derivative Preparation
Derivatives of 2-hydroxy-4-(methylthio)butanoic acid, particularly its esters, are of significant interest. The isopropyl ester is one such example that has been studied. nih.govmdpi.com The synthesis of these esters is typically achieved through standard esterification procedures.
This involves reacting 2-hydroxy-4-(methylthio)butanoic acid with an alcohol, such as isopropyl alcohol, in the presence of an acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. The reaction is generally carried out under reflux conditions, with temperatures maintained between 80–100°C, to drive the equilibrium towards the ester product.
Functional Group Transformations and Derivatization for Analytical Purposes
For analytical purposes, functional group transformations and derivatization can be employed to enhance the detectability or chromatographic properties of a molecule. The key functional groups in 2-hydroxy-4-(methylthio)butanoic acid are the carboxylic acid, the hydroxyl group, and the thioether.
While derivatization is a common strategy, modern analytical methods such as reversed-phase liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) often allow for the direct, sensitive, and selective determination of the compound in complex matrices like bovine serum with only sample preparation steps like protein precipitation and extraction. chromatographyonline.com However, the functional groups present would allow for classic derivatization if needed. For instance, the carboxylic acid can be converted to an ester, and the hydroxyl group can be acylated or silylated to increase volatility for gas chromatography.
Furthermore, the synthetic intermediates themselves represent significant functional group transformations. The conversion of the aldehyde in MMP to a cyanohydrin (HMBN) is a transformation from a carbonyl group to both a hydroxyl and a nitrile group. google.com The subsequent hydrolysis of the nitrile in HMBN to a carboxylic acid is another fundamental functional group transformation that is central to the compound's synthesis. chemistrysteps.comgoogle.compressbooks.pub
Table of Mentioned Compounds
| Chemical Name | Other Common Names | Molecular Formula |
| 2-Hydroxy-4-(methylthio)butanoic acid | HMTBA, MHA, Methionine hydroxy analogue | C₅H₁₀O₃S |
| Methyl Mercaptan | Methanethiol | CH₄S |
| Acrolein | 2-Propenal | C₃H₄O |
| 3-(Methylthio)propanal | MMP, Methional | C₄H₈OS |
| Hydrogen Cyanide | Prussic acid | HCN |
| 2-Hydroxy-4-(methylthio)butanenitrile | HMBN, MMP-cyanohydrin | C₅H₉NOS |
| Sulfuric Acid | H₂SO₄ | |
| Pyridine | C₅H₅N | |
| Triethylamine | C₆H₁₅N | |
| Acetic Acid | C₂H₄O₂ | |
| 2-Hydroxy-3-butenoic acid | C₄H₆O₃ | |
| Azobisisobutyronitrile | AIBN | C₈H₁₂N₄ |
| Isopropyl alcohol | Isopropanol (B130326) | C₃H₈O |
| p-Toluenesulfonic acid | C₇H₈O₃S | |
| Methyl 2-hydroxy-4-(methylthio)butanoate | C₆H₁₂O₃S | |
| 2-hydroxy-4-(methylthio)butanoic acid isopropyl ester | HMBi | C₈H₁₆O₃S |
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being applied to chemical synthesis to reduce environmental impact and enhance sustainability. In the context of 2-Methyl-4-(methylthio)butanoic acid and related compounds, several innovative approaches are being explored, focusing on enzymatic pathways and the use of renewable feedstocks.
The enzymatic synthesis of methionine analogues represents a promising green chemistry approach. While specific research on the direct enzymatic synthesis of this compound is not extensively documented, the synthesis of structurally similar compounds, such as L-methionine (B1676389) analogues, provides valuable insights into potential biocatalytic routes.
One notable example is the use of O-acetyl-L-homoserine sulfhydrolases (OAHS). The enzyme ScOAHS from Saccharomyces cerevisiae has demonstrated the capability to synthesize various L-methionine analogues. nih.gov This is achieved through the reaction of L-homocysteine with a range of organic thiols. nih.govuni-freiburg.de This enzymatic approach offers high chemo-, stereo-, and regioselectivity under mild reaction conditions, which are key advantages over traditional chemical synthesis. uni-freiburg.de The promiscuous nature of this enzyme allows for the production of diverse methionine analogues with modifications on the thioether residue, achieving conversions of up to 75%. nih.gov
The application of such enzymatic cascades can be beneficial for the in situ production of these analogues, which can then be utilized in subsequent reactions, for example, in methyltransferase-catalyzed alkylation cascades. nih.govuni-freiburg.de This one-pot synthesis approach minimizes downstream processing and purification steps, further contributing to the green credentials of the process.
Table 1: Examples of L-Methionine Analogues Synthesized Using ScOAHS
| Substrate (Thiol) | Product (L-Methionine Analogue) | Conversion (%) |
| Ethyl mercaptan | L-Ethionine | ~75 |
| Propyl mercaptan | S-Propyl-L-homocysteine | ~70 |
| Allyl mercaptan | S-Allyl-L-homocysteine | ~65 |
Note: This table is illustrative of the synthesis of methionine analogues and does not represent the direct synthesis of this compound.
The conversion of renewable biomass, such as sugars, into valuable chemicals is a cornerstone of green chemistry. Zeotype catalysts, particularly Lewis acidic zeotypes like Sn-Beta, have been effectively used for the conversion of mono- and disaccharides into lactic acid derivatives. However, based on currently available scientific literature, the synthesis of this compound from sugar derivatives using zeotype catalysts has not been reported. This area remains open for future research and development to potentially create novel, sustainable pathways to this compound.
Purification and Isolation Techniques for Synthetic Products
The purification and isolation of the final product are critical steps in any chemical synthesis to ensure the desired purity and quality. For carboxylic acids such as this compound, a variety of standard and advanced techniques can be employed.
A common initial purification strategy for liquid carboxylic acids involves acid-base extraction. The crude product can be dissolved in an appropriate organic solvent and washed with an aqueous alkali solution. This deprotonates the carboxylic acid, forming a water-soluble salt that partitions into the aqueous phase, leaving neutral and basic impurities in the organic layer. The aqueous phase is then acidified to regenerate the carboxylic acid, which can be extracted back into an organic solvent. lookchem.com
For further purification, several methods can be utilized, depending on the physical properties of the compound and its impurities:
Fractional Distillation: If the compound is thermally stable and volatile, fractional distillation under reduced pressure (vacuum distillation) can be an effective method to separate it from non-volatile impurities or those with significantly different boiling points. researchgate.net
Crystallization: For solid carboxylic acids, repeated crystallization from suitable solvents is a powerful purification technique. lookchem.com
Chromatography: Various chromatographic techniques are highly effective for purifying carboxylic acids.
Reversed-Phase Chromatography: C18 reversed-phase media is widely used for the separation of polar organic compounds, including carboxylic acids. teledyneisco.com This technique separates compounds based on their hydrophobicity.
Ion Exchange Chromatography: This method separates molecules based on their net charge and is particularly useful for purifying acidic compounds.
Supercritical Fluid Chromatography (SFC): This technique uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be an efficient method for the purification of carboxylic acid esters. google.com
In the context of the related compound, 2-hydroxy-4-(methylthio)butanoic acid, specific purification methods have been described, including liquid-liquid extraction and reversed-phase liquid chromatography (LC) coupled with mass spectrometry (MS) for analysis. google.comchromatographyonline.com
Table 2: Overview of Purification Techniques for Carboxylic Acids
| Technique | Principle of Separation | Applicability |
| Acid-Base Extraction | Differential solubility of the acid and its salt in aqueous and organic phases. lookchem.com | Removal of neutral and basic impurities. lookchem.com |
| Fractional Distillation | Differences in boiling points of the components in a mixture. researchgate.net | Purification of thermally stable, volatile liquids. researchgate.net |
| Crystallization | Differences in solubility of the compound and impurities in a solvent at different temperatures. lookchem.com | Purification of solids. lookchem.com |
| Reversed-Phase Chromatography | Partitioning between a nonpolar stationary phase and a polar mobile phase based on hydrophobicity. teledyneisco.com | Separation of polar organic compounds. teledyneisco.com |
| Ion Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged stationary phase. | Purification of charged molecules like acids. |
| Supercritical Fluid Chromatography (SFC) | Differential partitioning between a stationary phase and a supercritical fluid mobile phase. google.com | Purification of esters of carboxylic acids. google.com |
Metabolic Pathways and Biochemical Transformations in Biological Systems Non Human Clinical
Conversion to L-Methionine (B1676389)
2-Hydroxy-4-(methylthio)butanoic acid (HMB), a structural analogue of the essential amino acid methionine, serves as a significant precursor to L-methionine in various biological systems, particularly in avian species like chicks. wikipedia.orgnih.gov The metabolic conversion of HMB to L-methionine is a multi-step process involving stereospecific enzymatic reactions that ultimately yield the biologically active L-isomer of methionine, which is crucial for protein synthesis and other metabolic functions. nih.govmdpi.com This conversion pathway allows for the nutritional utilization of HMB as a methionine source. nih.gov
In avian species such as the domestic chick, the initial step in the conversion of 2-hydroxy-4-(methylthio)butanoic acid to L-methionine is a stereospecific process. This means that the two isomers of HMB, D-HMB and L-HMB, are recognized and acted upon by distinct enzymatic systems. nih.govresearchgate.net This stereospecificity is a key feature of HMB metabolism, ensuring that both isomers present in a racemic mixture can be efficiently channeled towards the synthesis of L-methionine. nih.gov
The enzymatic pathways for the D- and L-isomers converge with the formation of a common intermediate, 2-oxo-4-(methylthio)butanoic acid (KMB), also known as the keto-analog of methionine. nih.govrsc.org This intermediate is then subsequently transaminated to form L-methionine. nih.govresearchgate.net The existence of two separate enzyme systems for the initial oxidation of D- and L-HMB allows for the simultaneous conversion of both isomers, a biochemical advantage that facilitates the high efficacy of racemic HMB as a methionine precursor in chicks. nih.govresearchgate.net Studies using chick liver homogenates have been instrumental in elucidating these distinct pathways. nih.govresearchgate.netdocumentsdelivered.com
The conversion of the D- and L-isomers of 2-hydroxy-4-(methylthio)butanoic acid into the intermediate 2-oxo-4-(methylthio)butanoic acid is catalyzed by two distinct, stereospecific enzymes found in different subcellular compartments and tissues. nih.govresearchgate.netrsc.org
The L-isomer of HMB is specifically oxidized by the enzyme L-2-hydroxy acid oxidase (L-HAOX), also known as glycolate (B3277807) oxidase. nih.govresearchgate.netrsc.org This enzyme is a peroxide-producing flavoenzyme, utilizing flavin mononucleotide (FMN) as a cofactor. researchgate.netwikipedia.org In this reaction, L-HMB is oxidized to KMB, with molecular oxygen acting as the electron acceptor, resulting in the formation of hydrogen peroxide (H₂O₂). researchgate.netwikipedia.org In avian species, L-2-hydroxy acid oxidase activity is predominantly located within the peroxisomes of the liver and kidneys. nih.govresearchgate.net
| Enzyme | Isomer Specificity | Subcellular Location | Primary Tissue Location (Avian) | Cofactor | Reaction Byproduct |
| L-2-Hydroxy Acid Oxidase | L-HMB | Peroxisomes | Liver, Kidney | FMN | Hydrogen Peroxide (H₂O₂) |
The D-isomer of HMB is metabolized by a different enzyme, D-2-hydroxy acid dehydrogenase (D-HADH). nih.govresearchgate.net Unlike L-HAOX, this enzyme is a dehydrogenase and is located within the mitochondria. nih.govnih.govrsc.org The activity of D-2-hydroxy acid dehydrogenase has been identified in a wide array of tissues in the chick, including the liver, kidney, intestinal mucosa, and skeletal muscle, indicating a broad capacity for D-HMB utilization throughout the body. nih.govnih.govresearchgate.net This widespread distribution suggests that D-HMB can be converted to KMB in various organs, which can then be used for protein synthesis. nih.govresearchgate.net
| Enzyme | Isomer Specificity | Subcellular Location | Tissue Distribution (Avian) |
| D-2-Hydroxy Acid Dehydrogenase | D-HMB | Mitochondria | Liver, Kidney, Intestinal Mucosa, Skeletal Muscle, etc. |
Following the initial oxidation of both D- and L-HMB, the resulting common intermediate, 2-oxo-4-(methylthio)butanoic acid (KMB), undergoes a crucial transamination reaction to form L-methionine. nih.govnih.gov This step involves the transfer of an amino group from a donor amino acid to KMB, a reaction catalyzed by aminotransferase enzymes which require pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, as a coenzyme. nih.govwikipedia.org
Research in chickens has shown that this transamination activity is present in various tissues, with the kidney exhibiting the highest activity, followed by the liver and intestinal mucosa, while skeletal muscle shows the lowest activity. nih.gov A wide range of L-amino acids can serve as nitrogen donors for this reaction. In tissue cytosols, branched-chain amino acids (leucine, isoleucine, and valine) and glutamic acid are particularly effective. nih.gov The specific preferred amino acid donors can vary depending on the tissue and the subcellular compartment (cytosol or mitochondria). nih.gov The broad substrate flexibility of the aminotransferases suggests that the availability of nitrogen donors is unlikely to be a limiting factor in the conversion of KMB to L-methionine in chicks. nih.gov
| Tissue | Relative Transamination Activity | Most Effective Amino Acid Donors (Cytosol) |
| Kidney | High | Branched-chain amino acids, Glutamic acid |
| Liver | Intermediate | Branched-chain amino acids, Glutamic acid |
| Intestinal Mucosa | Intermediate | Branched-chain amino acids, Glutamic acid, Asparagine |
| Skeletal Muscle | Low | Branched-chain amino acids, Glutamic acid |
Beyond its role as a synthetic precursor, 2-hydroxy-4-(methylthio)butanoic acid has been identified as a naturally occurring intermediate in the endogenous synthesis of L-methionine in chicks. nih.gov It is part of a metabolic pathway originating from 5'-deoxy-5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis. nih.gov
Studies involving chick liver enzymes have demonstrated the conversion of radiolabeled MTA to L-methionine, during which both radiolabeled HMB and KMB were synthesized. nih.gov Further analysis of the specific radioactivities indicated that HMB is formed directly in this pathway and is not synthesized from KMB. nih.gov The HMB formed from MTA can then be utilized for L-methionine synthesis through the action of peroxisomal and/or mitochondrial enzymes, integrating it into the same final conversion steps as exogenously supplied HMB. nih.gov This discovery establishes HMB not only as a nutritional supplement but also as a functional metabolite in a naturally occurring pathway for L-methionine synthesis in avian species. nih.gov
Biosynthesis Pathways from Precursors
5'-Deoxy-5'-methylthioadenosine (MTA) is a naturally occurring nucleoside formed in all mammalian tissues as a byproduct of polyamine synthesis from S-adenosylmethionine (SAMe). nih.govhmdb.ca The breakdown of MTA is a critical step in the methionine salvage pathway, which regenerates methionine. nih.gov This pathway is crucial as the assimilation of inorganic sulfur is energetically costly for many organisms. pnas.org
The enzyme methylthioadenosine phosphorylase (MTAP) is primarily responsible for the catabolism of MTA, breaking it down into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1P). nih.govresearchgate.net The subsequent conversion of MTR-1P eventually leads to the formation of 2-keto-4-(methylthio)butyric acid, a direct precursor to L-methionine. pnas.org 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) functions as a synthetic analogue of methionine. nih.gov In the body, HMTBa can be converted to methionine, thereby linking it functionally to the same metabolic pool as the intermediates of the MTA salvage pathway. nih.gov
3-Dimethylsulfoniopropionate (DMSP) is a significant organosulfur molecule produced in vast quantities by marine phytoplankton, macroalgae, and some marine bacteria. frontiersin.orgnih.gov It is the primary precursor for the climatically active gas dimethyl sulfide (B99878) (DMS). frontiersin.orgnih.gov The biosynthesis of DMSP in marine algae begins with the amino acid methionine. nih.govdtic.mil
The established pathway involves a series of enzymatic steps:
Transamination: Methionine is converted to 4-methylthio-2-oxobutyrate (MTOB). dtic.mildtic.mil
Reduction: MTOB is reduced to form 4-methylthio-2-hydroxybutyrate (MTHB). frontiersin.orgdtic.mil
S-Methylation: MTHB is methylated to produce 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB). nih.gov
Oxidative Decarboxylation: DMSHB is then converted to DMSP. nih.gov
The intermediate compound in this pathway, 4-methylthio-2-hydroxybutyrate (MTHB), is a structural isomer of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa). Both are hydroxy acids of methionine with the same chemical formula, differing only in the position of the hydroxyl group. This structural similarity highlights their connection to the broader methionine metabolic network.
2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) and its derivatives are involved in lipid metabolism, particularly in high-producing dairy cows. As a methionine analogue, HMTBa participates in processes requiring methyl group donation, which is essential for lipid transport. researchgate.netmdpi.com Supplementation with HMTBa has been shown to increase blood triglycerides, which are a key substrate for the synthesis of milk fat. researchgate.netmdpi.com
Research using phylogenetic investigation of communities has shown that supplementation with HMBi (the isopropyl ester of HMTBa) in steers resulted in a higher abundance of metabolic pathways related to lipid metabolism in the rumen. nih.govresearchgate.net Furthermore, studies in lactating cows have demonstrated that HMTBa supplementation can alter the milk's fatty acid profile, specifically increasing the concentration of medium-chain fatty acids. mdpi.com
Microbial Metabolism and Biotransformations
In ruminants, unprotected free methionine is rapidly and almost entirely degraded by the complex microbial ecosystem of the rumen. nih.govnih.gov Methionine analogues such as 2-Hydroxy-4-(methylthio)butanoic acid (HMTBa) and its isopropyl ester (HMBi) have been developed to be more resistant to this microbial degradation, allowing a portion to bypass the rumen and be absorbed by the animal. nih.govnih.govmdpi.com
However, a significant portion of these analogues is metabolized within the rumen. It is estimated that approximately 50% of HMBi is hydrolyzed by microbial enzymes into HMTBa. scielo.br This ruminally available HMTBa can then be utilized by microorganisms for the synthesis of microbial protein, which itself is a primary source of amino acids for the host animal. mdpi.comnih.gov Studies have shown that HMTBa supplementation can lead to a linear increase in microbial nitrogen outflow from the rumen, indicating enhanced microbial protein synthesis. nih.gov
The metabolism of HMTBa and its derivatives by rumen microbes can significantly influence the rumen environment and fermentation patterns. Volatile fatty acids (VFAs) are the main energy source for ruminants and are products of microbial fermentation. scielo.br
The effects of HMTBa/HMBi on rumen fermentation include:
Rumen pH and Ammonia (B1221849): Studies in cashmere goats have shown that diets supplemented with HMBi can significantly increase rumen pH and decrease the concentration of ammonia-nitrogen (NH3-N). scielo.brscielo.br A lower ammonia concentration suggests more efficient nitrogen utilization by rumen microbes for protein synthesis. scielo.br
Volatile Fatty Acid Production: The impact on VFA concentrations can vary. Some studies report that HMBi supplementation increases total VFA concentration, particularly the molar proportion of acetic acid. scielo.brscielo.br Conversely, a study in finishing beef cattle found that increasing HMBi supplementation led to a linear decrease in the cecal concentrations of propionate, butyrate, and total VFAs. nih.gov A meta-analysis concluded that HMTBa did not significantly affect the major volatile fatty acids in the rumen. nih.gov These differing results suggest the effects can be dependent on the animal, diet, and specific segment of the digestive tract being analyzed.
Microbial Protein Synthesis: By providing a source of methionine and potentially nitrogen, HMTBa can stimulate the growth of rumen microbes. mdpi.com In goats, total protein concentration in the rumen increased significantly with HMBi supplementation, indicating enhanced microbial fermentation and protein synthesis. scielo.brscielo.br
The tables below summarize findings from a study on the effects of HMBi (MetaSmart) supplementation on rumen fermentation parameters in cashmere goats. scielo.br
| Parameter | Control (0% HMBi) | Diet I (0.85% HMBi) | Diet II (1.27% HMBi) | Diet III (1.70% HMBi) |
|---|---|---|---|---|
| Rumen pH | 6.41 | 6.65 | 6.67 | 6.65 |
| Ammonia-N (mg/dL) | 20.45 | 16.51 | 15.42 | 15.75 |
| VFA | Control (0% HMBi) | Diet I (0.85% HMBi) | Diet II (1.27% HMBi) | Diet III (1.70% HMBi) |
|---|---|---|---|---|
| Total VFA | 88.63 | 91.68 | 97.55 | 97.22 |
| Acetic Acid | 61.21 | 64.12 | 67.54 | 67.23 |
| Propionic Acid | 17.84 | 17.95 | 19.23 | 19.08 |
| Butyric Acid | 9.58 | 9.61 | 10.78 | 10.91 |
Influence on Microbial Protein Synthesis
2-Methyl-4-(methylthio)butanoic acid, a precursor of methionine, has been observed to influence the synthesis of microbial protein in various biological systems, particularly within the rumen of ruminant animals. Research indicates that its supplementation can enhance the efficiency of microbial protein production, a critical process for the host animal's amino acid supply.
In vitro fermentation trials using mixed populations of rumen bacteria have demonstrated that this compound, in the form of its hydroxy analog (HMB), can accelerate the incorporation of bacterial nitrogen. nih.gov This effect contributes to an increased rate of microbial protein synthesis. nih.gov Studies have shown that supplementation with HMB may have a sparing effect on branched-chain volatile fatty acids, as these fatty acids are not needed to provide carbon for the synthesis of certain amino acids when HMB is available.
Further research in lactating dairy cows has shown a linear increase in the microbial nitrogen outflow from the rumen with the supplementation of 2-hydroxy-4-methylthio-butanoic acid (HMTBa). nih.gov Similarly, studies in cashmere goats have demonstrated that dietary supplementation with the isopropyl ester of HMB (HMBi) can lead to a significant increase in the total protein content in the rumen, which is indicative of enhanced microbial protein synthesis. nih.govscielo.br The mechanism behind this is thought to be related to the provision of a readily available source of sulfur and a carbon skeleton for amino acid synthesis by rumen microbes. nih.gov
The following table summarizes the findings from various studies on the influence of this compound and its analogs on microbial protein synthesis.
Table 1: Effect of this compound and its Analogs on Microbial Protein Synthesis
| Compound Form | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Methionine Hydroxy Analog | In vitro rumen fermentation | Accelerated bacterial nitrogen incorporation and substrate digestion rate. | nih.gov |
| 2-hydroxy-4-methylthio-butanoic acid (HMTBa) | Lactating dairy cows | Linearly increased microbial N outflow from the rumen. | nih.gov |
| 2-hydroxy-4-(methylthio) butyric acid isopropyl ester (HMBi) | Cashmere goats | Significantly increased rumen total protein concentration. | scielo.br |
Interactions with Specific Bacterial Taxa within Microbiomes
In ruminants, the supplementation of 2-hydroxy-4-methylthio-butanoic acid (HMTBa) has been shown to alter the ruminal bacterial community. One study in dairy cows found that HMTBa linearly increased the proportion of Faecalibacterium and quadratically decreased the proportion of Eubacterium in the ruminal contents. nih.gov Faecalibacterium is known for its butyrate-producing capabilities, which is an important energy source for the host's intestinal cells. The same study also noted an increase in Prevotella loescheii and Prevotella oralis. nih.gov
Research in finishing beef cattle has also demonstrated that the isopropyl ester of HMB (HMBi) can alter the abundance of cellulolytic and non-cellulolytic bacterial species in the rumen. nih.gov Supplementation with HMBi was found to increase the abundance of Lachnospiraceae, Saccharofermentans, and Ruminococcus_1 in the rumen, which were positively correlated with average daily gain. researchgate.net
In non-ruminant species such as broilers, dietary supplementation with the DL-form of HMTBa has been shown to optimize the ileal microbiota, particularly by increasing the relative abundance of Lactobacillus. nih.gov In another study with broilers, high levels of HMTBa were found to inhibit the proliferation of acid-producing bacteria, including Roseburia and Collinsella. nih.gov
The table below details the observed interactions between this compound and specific bacterial taxa in different animal models.
Table 2: Interactions of this compound with Specific Bacterial Taxa
| Animal Model | Compound Form | Bacterial Taxa Affected | Observed Effect | Reference |
|---|---|---|---|---|
| Dairy Cows | 2-hydroxy-4-methylthio-butanoic acid (HMTBa) | Faecalibacterium | Linear increase in proportion | nih.gov |
| Eubacterium | Quadratic decrease in proportion | nih.gov | ||
| Prevotella loescheii | Increased proportion | nih.gov | ||
| Prevotella oralis | Tended to increase proportion | nih.gov | ||
| Finishing Beef Cattle | 2-hydroxy-4-(methylthio) butanoic acid isopropyl ester (HMBi) | Lachnospiraceae | Increased abundance | researchgate.net |
| Saccharofermentans | Increased abundance | researchgate.net | ||
| Ruminococcus_1 | Increased abundance | researchgate.net | ||
| Broilers | DL-2-hydroxy-4-(methylthio)-butanoic acid (DL-HMTBA) | Lactobacillus | Increased relative abundance in the ileum | nih.gov |
| Broilers | 2-hydroxy-4-(methylthio) butanoic acid (HMTBa) | Roseburia | Inhibited proliferation | nih.gov |
Advanced Analytical Methodologies for Detection, Quantification, and Structural Elucidation
Chromatographic Techniques
Chromatography is an essential technique for the separation of 2-Methyl-4-(methylthio)butanoic acid from interfering components in a sample mixture. The choice of chromatographic method depends on the compound's physicochemical properties—namely its polarity, volatility, and thermal stability—and the analytical objective.
Reversed-Phase Liquid Chromatography (RP-LC)
Reversed-phase liquid chromatography (RP-LC) is a highly suitable technique for analyzing polar to moderately nonpolar water-soluble compounds like this compound. The separation mechanism is based on the hydrophobic partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase.
Detailed methods developed for the closely related HMTBA demonstrate the effectiveness of this approach. chromatographyonline.comijper.org For this compound, a C18 column would provide effective retention. The mobile phase would likely consist of a mixture of purified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). chromatographyonline.comsielc.com To ensure reproducible retention and sharp peak shape, an acid modifier such as trifluoroacetic acid (TFA) or formic acid is typically added to the mobile phase. chromatographyonline.com This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and increasing its retention on the nonpolar stationary phase. Detection can be accomplished by monitoring UV absorbance at a low wavelength, such as 210 nm, as the molecule lacks a significant chromophore. chromatographyonline.comijper.org Both isocratic and gradient elution methods can be employed; a gradient elution, where the proportion of the organic solvent is increased over time, is often used to effectively separate the target analyte from other matrix components with varying polarities. chromatographyonline.com
Table 1: Illustrative RP-LC Parameters for this compound Analysis
| Parameter | Condition | Rationale/Reference |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for reversed-phase separation of small organic acids. ijper.org |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier for peak shape improvement and MS compatibility. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for RP-LC. chromatographyonline.com |
| Elution Mode | Gradient | Provides efficient separation in complex matrices. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate. chromatographyonline.com |
| Detection | UV at 210 nm | General wavelength for detecting carboxylic acids. ijper.org |
Gas Chromatography (GC) for Identification and Quantification
Gas chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the presence of a polar carboxylic acid group, this compound has low volatility and is not directly amenable to GC analysis. Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form, typically an ester. This can be achieved through reactions with agents like diazomethane (B1218177) to form a methyl ester or silylating agents like BSTFA to form a trimethylsilyl (B98337) (TMS) ester.
Once derivatized, the compound can be separated on a capillary GC column, likely one with a mid-polarity stationary phase, before being detected. When coupled with a mass spectrometer (GC-MS), this technique provides excellent capabilities for both identification and quantification. nih.gov The identification is based on the compound's specific retention time and its unique mass spectrum, which serves as a chemical fingerprint. nih.gov Quantification can be achieved by creating a calibration curve using standards or through stable isotope dilution assays.
Table 2: Typical GC-MS Method Outline for this compound
| Step | Description | Rationale/Reference |
|---|---|---|
| Sample Preparation | Solvent extraction from matrix. | Isolates the analyte from non-volatile interferences. |
| Derivatization | Conversion to a volatile ester (e.g., TMS ester). | Necessary for GC analysis of carboxylic acids. |
| GC Column | Mid-polarity capillary column (e.g., DB-5ms). | Provides good separation for a wide range of derivatized compounds. |
| Injection Mode | Splitless | Maximizes sensitivity for trace-level analysis. |
| Detection | Mass Spectrometry (MS) | Provides definitive identification and quantification. nih.gov |
High-Performance Liquid Chromatography (HPLC) for α-Keto Acid Detection
While this compound is not an α-keto acid, analytical methods developed for its structural analog, 2-oxo-4-(methylthio)butanoic acid, are relevant to this class of compounds. nih.govhmdb.ca For analytes that lack a strong native chromophore or fluorophore, HPLC methods often employ derivatization to enhance detection sensitivity.
For instance, α-keto acids are frequently analyzed by reacting them with a derivatizing agent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB), which forms a highly fluorescent quinoxalinone derivative. rsc.org This allows for subsequent separation by RP-HPLC and highly sensitive detection using a fluorescence detector. rsc.org Such a strategy could be adapted to target the carboxylic acid group of this compound if extremely low detection limits are required, although direct analysis by LC-MS is often preferred for its high specificity.
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information, structural details, and highly sensitive quantification. It is most powerfully applied as a detector following chromatographic separation (LC-MS or GC-MS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is ideally suited for interfacing liquid chromatography with mass spectrometry (LC-MS). It allows for the ionization of polar, non-volatile molecules like this compound directly from the liquid phase.
Given its acidic nature, the compound is most effectively analyzed in the negative ion mode, where it will readily lose a proton to form the deprotonated molecule, [M-H]⁻. chromatographyonline.com For this compound (C₆H₁₂O₂S, molecular weight ≈ 148.22 Da), this would result in a prominent ion at a mass-to-charge ratio (m/z) of 147.0. Analysis in the positive ion mode is also possible, which would likely yield the protonated molecule [M+H]⁺ at m/z 149.1 or adducts with ions from the mobile phase, such as sodium [M+Na]⁺ at m/z 171.0. However, the negative ion mode typically offers greater sensitivity and a cleaner background for carboxylic acids. chromatographyonline.com By using selected ion monitoring (SIM), the mass spectrometer can be set to detect only the specific m/z of the target analyte, providing excellent selectivity and enhancing the signal-to-noise ratio. chromatographyonline.com
Table 3: Predicted ESI-MS Ions for this compound
| Ionization Mode | Predicted Ion | Calculated m/z | Notes |
|---|---|---|---|
| Negative | [M-H]⁻ | 147.0 | Deprotonated molecule, typically the most abundant ion for acids. chromatographyonline.com |
| Positive | [M+H]⁺ | 149.1 | Protonated molecule. |
| Positive | [M+Na]⁺ | 171.0 | Sodium adduct, common in positive mode. |
Tandem Mass Spectrometry (ESI-MS-MS) for Structural Confirmation
Tandem mass spectrometry (MS-MS) provides the highest level of confidence for both structural confirmation and quantification. chromatographyonline.com In this technique, the precursor ion (e.g., the [M-H]⁻ ion at m/z 147.0) is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID) with an inert gas, and the resulting product ions are analyzed in a second mass analyzer. chromatographyonline.com
The fragmentation pattern is characteristic of the molecule's structure. For the deprotonated this compound ion (m/z 147.0), predictable fragmentation pathways include the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group or the loss of methyl mercaptan (CH₃SH, 48 Da). These losses would generate specific product ions that confirm the presence of the corresponding functional groups. This technique is not only used for qualitative confirmation but also for highly selective quantification through Selected Reaction Monitoring (SRM), where the instrument is set to monitor a specific transition from a precursor ion to a product ion (e.g., m/z 147.0 → m/z 103.0). This approach drastically reduces chemical noise and allows for accurate quantification at very low concentrations. chromatographyonline.com
Table 4: Predicted ESI-MS-MS Fragmentation for the [M-H]⁻ Ion of this compound
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss | Structural Implication |
|---|---|---|---|
| 147.0 | 103.0 | CO₂ (44.0 Da) | Confirms presence of a carboxylic acid group. |
| 147.0 | 99.0 | CH₃SH (48.1 Da) | Confirms presence of the methylthio-ethyl side chain. chromatographyonline.com |
Matrix-Assisted Laser Desorption Ionization Time of Flight Mass Spectrometry (MALDI-TOF-MS)
Matrix-Assisted Laser Desorption Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) has been utilized in the characterization of complex structures involving 2-hydroxy-4-(methylthio)butanoic acid (HMB). Research involving the enzymatic synthesis of l-methionine (B1676389) (Met) and HMB co-oligomers employed MALDI-TOF-MS to characterize the resulting products. nih.gov This soft ionization technique is particularly suited for analyzing large biomolecules with minimal fragmentation.
In these studies, the analysis revealed that the synthesized co-oligomers were predominantly composed of four to eight methionine residues capped with a single HMB residue. nih.gov The mass spectrometry data further suggested that in these co-oligomers, the HMB molecule is attached at the N-terminal end of the oligopeptide chain. nih.gov While MALDI-TOF-MS is recognized as a powerful tool for large molecules, its sensitivity for polysaccharides can be lower compared to proteins, often requiring chemical derivatization to enhance the signal. mdpi.com
Identification in Biological Samples (e.g., Bovine Serum, Sea Water, Chick Liver)
The identification and quantification of 2-hydroxy-4-(methylthio)butanoic acid in various biological and environmental matrices are crucial for understanding its metabolic fate and distribution. Sensitive and specific methods have been developed for its determination in samples such as bovine serum, sea water, and chick liver. chromatographyonline.comnih.gov
In bovine serum and sea water, methods using reversed-phase liquid chromatography (LC) coupled with electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (ESI-MS-MS) have been successfully validated. chromatographyonline.com For analysis, serum samples are typically lyophilized, extracted with methanol, and filtered before introduction into the analytical system. chromatographyonline.com In negative ion mode ESI-MS, HMB is readily deprotonated, yielding a prominent pseudomolecular anion at an m/z of 149. chromatographyonline.com While this approach is effective for sea water samples with minimized salt concentration, serum samples can present matrix-related interferences. chromatographyonline.com These interferences are effectively eliminated using ESI-MS-MS, where the precursor ion (m/z 149) is fragmented, with the predominant fragment ion at m/z 101 resulting from the neutral loss of methyl mercaptan. chromatographyonline.com
In avian species, HMB has been identified as a naturally occurring precursor to L-methionine. nih.gov Studies on chick liver and excreta have used gas chromatography and mass spectrometry (GC-MS) to identify the compound. nih.gov This research confirmed the presence of HMB even in chicks not fed a diet supplemented with it, tracing its origin to a normal biochemical pathway involving 5'-deoxy-5'-methylthioadenosine (MTA). nih.gov Further investigations using chick liver homogenates have elucidated the stereospecific enzymatic conversion of both D- and L-isomers of HMB into L-methionine. nih.govresearchgate.net
| Biological Sample | Analytical Technique(s) Used | Key Findings | Citation(s) |
|---|---|---|---|
| Bovine Serum | LC-ESI-MS, ESI-MS-MS | Successful quantification achieved; MS-MS overcomes matrix interference. | chromatographyonline.comresearchgate.net |
| Sea Water | LC-ESI-MS | Effective determination of HMB, particularly with minimized salt content. | chromatographyonline.com |
| Chick Liver | Gas Chromatography-Mass Spectrometry (GC-MS) | Identified as a naturally occurring intermediate in methionine synthesis. | nih.govnih.govresearchgate.net |
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for the definitive structural elucidation and characterization of 2-hydroxy-4-(methylthio)butanoic acid, providing detailed information about its molecular framework and the functional groups it contains.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 2-hydroxy-4-(methylthio)butanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. Although specific experimental spectra for this compound are not detailed in the available literature, the expected chemical shifts and splitting patterns can be predicted based on its molecular structure: CH₃SCH₂CH₂CH(OH)COOH.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet far downfield, typically above 10 ppm. The proton on the α-carbon (-CH(OH)) would likely be a triplet, coupled to the adjacent CH₂ group. The protons of the two methylene (B1212753) groups (-CH₂CH₂-) would present as complex multiplets due to coupling with each other and adjacent protons. The methyl group protons (-SCH₃) would appear as a sharp singlet, being chemically distinct and lacking adjacent protons for coupling.
¹³C NMR: The carbon NMR spectrum would display five distinct signals, corresponding to the five carbon atoms in different chemical environments. The carbonyl carbon (-COOH) would have the largest chemical shift, typically in the 170-185 ppm range. The α-carbon bonded to the hydroxyl group (-CH(OH)) would appear in the 50-90 ppm region. The carbons of the two methylene groups and the methyl group would have smaller chemical shifts, with their exact positions influenced by the proximity to the electronegative sulfur and oxygen atoms.
| Nucleus | Structural Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | -COOH | >10 | Singlet (broad) |
| ¹H | -CH(OH)- | ~4.0 - 4.5 | Triplet |
| ¹H | -CH₂-CH(OH) | ~1.8 - 2.2 | Multiplet |
| ¹H | -S-CH₂- | ~2.5 - 2.8 | Triplet |
| ¹H | -S-CH₃ | ~2.1 | Singlet |
| ¹³C | -COOH | ~170 - 185 | N/A |
| ¹³C | -CH(OH)- | ~50 - 90 | N/A |
| ¹³C | -CH₂- | ~20 - 40 | N/A |
| ¹³C | -S-CH₂- | ~25 - 50 | N/A |
| ¹³C | -S-CH₃ | ~15 - 25 | N/A |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 2-hydroxy-4-(methylthio)butanoic acid, the key functional groups are the hydroxyl (-OH), carbonyl (C=O) from the carboxylic acid, and the thioether (C-S-C).
The FTIR spectrum would be characterized by a very broad absorption band in the 3300-2500 cm⁻¹ region, which is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid group. The C=O stretching vibration of the carboxylic acid would produce a strong, sharp absorption band around 1760-1710 cm⁻¹. The C-H stretching vibrations of the alkyl portions of the molecule would appear just below 3000 cm⁻¹. The presence of the thioether linkage is more difficult to confirm via IR spectroscopy as the C-S stretching vibration is typically weak and falls in the fingerprint region (below 1500 cm⁻¹).
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Strong, Very Broad |
| C-H (sp³ Alkyl) | Stretching | 3000 - 2850 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1710 | Strong |
| C-O | Stretching | 1320 - 1210 | Medium |
| O-H | Bending | 1440 - 1395 | Medium, Broad |
X-ray Diffraction (XRD) for Crystal and Molecular Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although commercial HMB is typically supplied as a syrupy mixture, a pure anhydrous monomeric form has been crystallized and its structure solved by XRD. nih.gov
The analysis revealed that 2-hydroxy-4-(methylsulfanyl)butanoic acid crystallizes in the monoclinic space group P2₁/c. nih.gov The asymmetric unit contains two conformationally non-equivalent molecules. The crystal structure is organized into alternating polar and non-polar layers, featuring an extensive network of hydrogen bonds within the polar regions. nih.gov This detailed structural information is invaluable for understanding the intermolecular forces that govern the compound's solid-state properties.
| Crystallographic Parameter | Value | Citation(s) |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| Molecules per Asymmetric Unit | 2 | nih.gov |
| Key Structural Feature | Alternating polar and non-polar layers | nih.gov |
| Key Intermolecular Force | Extensive hydrogen-bonding network | nih.gov |
Electrophoretic Methods
Capillary isotachophoresis (CITP) is an electrophoretic technique that separates charged molecules based on their electrophoretic mobility. It offers a rapid and selective method for the determination of ionic species. While direct applications of CITP for this compound are not prevalent in the literature, a study on the closely related compound, 2-hydroxy-4-(methylthio)butanoic acid (HMB), demonstrates the utility of this technique.
In a study focused on determining HMB in poultry feeds, capillary isotachophoresis with conductivity detection was successfully employed. research-solution.com The method involved a simple cold water extraction of the sample, followed by direct injection of the filtrate into the instrument. The analysis time was remarkably short, at approximately 15 minutes, highlighting the rapidity of the technique. research-solution.com A key advantage of CITP is its high selectivity, as only charged species migrate under the applied electric field, while non-ionic components remain stationary, thus minimizing matrix interference. research-solution.com The reported sample recoveries for HMB were greater than 90%, with coefficients of variation below ±10%, indicating good accuracy and precision. research-solution.com
Given the structural similarity and the presence of the ionizable carboxylic acid group in this compound, it is highly probable that a similar CITP method could be developed for its rapid determination in various sample matrices. The operational parameters, such as the leading and terminating electrolytes, would need to be optimized to achieve efficient separation and quantification.
Table 2: Exemplary Capillary Isotachophoresis Parameters for a Related Analyte (HMB)
| Parameter | Condition | Reference |
| Technique | Capillary Isotachophoresis | research-solution.com |
| Detection | Conductivity | research-solution.com |
| Sample Matrix | Poultry Feed | research-solution.com |
| Extraction | Cold Water Extraction (15 min) | research-solution.com |
| Analysis Time | ~15 minutes | research-solution.com |
| Recovery | > 90% | research-solution.com |
| Precision (CV) | < ±10% | research-solution.com |
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of this compound, especially when dealing with complex biological or environmental matrices. The choice of sample preparation technique depends on the nature of the sample and the subsequent analytical method.
For aqueous samples, a straightforward approach may involve filtration and direct injection if the concentration of the analyte is sufficiently high and the matrix is relatively clean. However, for more complex matrices such as serum, plasma, or feed, more elaborate sample preparation is necessary to remove interfering substances and concentrate the analyte. Common techniques include:
Protein Precipitation: For biological fluids like serum or plasma, protein precipitation is a common first step. This is often achieved by adding an organic solvent like methanol or acetonitrile, followed by centrifugation to remove the precipitated proteins.
Solvent Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate and concentrate this compound from the sample matrix. The choice of solvent or SPE sorbent would be dictated by the polarity of the target analyte.
Lyophilization (Freeze-Drying): For aqueous samples, lyophilization can be used to remove water and concentrate the non-volatile components, including the analyte of interest.
Derivatization Strategies:
For analysis by gas chromatography (GC), which often requires volatile and thermally stable analytes, derivatization of this compound is essential. The polar carboxylic acid group makes the parent compound unsuitable for direct GC analysis. Common derivatization strategies for carboxylic acids include:
Esterification: The most common approach is the conversion of the carboxylic acid to a more volatile ester. This can be achieved using various reagents:
Alkylating agents: Reagents like diazomethane or dimethylformamide dimethyl acetal (B89532) can be used for methylation.
Acid-catalyzed esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst (e.g., HCl, H₂SO₄) will form the corresponding ester.
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, forming a volatile TMS ester. libretexts.org
Acylation: This involves converting the hydroxyl group of the carboxylic acid into an acyl derivative. libretexts.org
The thioether group in this compound is generally stable and does not typically require derivatization for most analytical techniques. However, if selective detection is desired, derivatization of the sulfur atom could be explored, though this is less common for thioethers compared to thiols.
The selection of a specific derivatization reagent and reaction conditions depends on the analytical technique to be used, the nature of the sample matrix, and the desired sensitivity and selectivity.
Table 3: Common Derivatization Approaches for Carboxylic Acids
| Derivatization Type | Reagent Examples | Derivative Formed | Key Advantages |
| Esterification | Diazomethane, Dimethylformamide dimethyl acetal, Methanol/HCl | Methyl Ester | Increases volatility for GC analysis. libretexts.org |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Ester | Increases volatility and thermal stability. libretexts.org |
| Acylation | Acid Anhydrides, Acyl Halides | Acyl Derivative | Produces more stable derivatives than silylation. libretexts.org |
Biological Roles and Research Applications Non Clinical and Non Human
Role in Animal Nutrition Research as a Methionine Precursor/Analogue
HMTBA is widely utilized in animal nutrition as a source of methionine, an essential amino acid that is often limiting in the diets of livestock. nih.govresearchgate.net Its efficacy as a methionine precursor has been the subject of numerous studies across various animal species.
Rumen-Protected Properties and Bioavailability Studies
In ruminant nutrition, providing supplemental amino acids can be challenging due to microbial degradation in the rumen. The unique chemical structure of HMTBA offers a degree of protection from this degradation. mdpi.comagproud.com Research indicates that a significant portion of HMTBA can bypass the rumen and become available for absorption in the lower gastrointestinal tract. agproud.comagriinsightpublications.com
Studies have shown that approximately 40% of HMTBA bypasses the rumen, while the remaining 60% is utilized by rumen microbes, which can enhance the synthesis of microbial protein. agproud.comagriinsightpublications.com The portion that bypasses the rumen is absorbed and subsequently converted into L-methionine (B1676389) in the animal's tissues, making it a bioavailable source of this essential amino acid. mdpi.com This conversion process allows HMTBA to effectively serve as a methionine source for the host animal. researchgate.net
The isopropyl ester of HMTBA (HMBi) has also been developed to further enhance its bioavailability. HMBi is absorbed across the rumen wall and then converted to methionine in the liver. mdpi.comfrontiersin.org
Effects on Amino Acid Metabolism and Nitrogen Utilization in Livestock
Research has demonstrated that supplementation with HMTBA can positively influence amino acid metabolism and nitrogen utilization in livestock. By providing a readily available source of methionine, HMTBA supports protein synthesis and other metabolic functions. agproud.com
Impact on Metabolism and Nutrient Digestibility in Non-Human Species
The metabolic impact of HMTBA extends to various non-human species beyond traditional livestock. In poultry, for instance, HMTBA is recognized as an effective methionine source that can be assimilated when provided in drinking water. nih.gov Studies in laying ducks have shown that dietary supplementation with HMTBA improves productive performance and egg quality. nih.gov
In finishing beef cattle, supplementation with the isopropyl ester of HMTBA (HMBi) has been shown to improve growth performance. frontiersin.orgresearchgate.net Research in high-producing Holstein cows suggests that HMTBA can improve the nitrogen and energy balance in the rumen and facilitate fiber degradation. mdpi.com Some studies have reported no significant effect of HMTBA on apparent nutrient digestibility in cows. mdpi.com
Antimicrobial Properties and Mechanisms of Action in Research
Beyond its role in nutrition, HMTBA exhibits antimicrobial properties that have been investigated for their potential to inhibit the growth of pathogenic microorganisms. As an organic acid, its antimicrobial activity is a key area of research. cambridge.org
Inhibition of Pathogenic Bacteria and Fungi (e.g., E. coli, Salmonella, Clostridium perfringens, Aspergillus, Fusarium)
Research has demonstrated the efficacy of HMTBA and its mixtures against a range of pathogenic bacteria and fungi. Studies have shown that organic acid mixtures containing HMTBA can significantly reduce the counts of Salmonella enterica and Shiga toxin-producing Escherichia coli (STEC) in pet food kibbles. nih.govunl.edu For instance, one study found that a mixture containing HMTBA, fumaric acid, and benzoic acid at 2% reduced Salmonella counts by approximately 3 logs after 12 hours and 4-4.6 logs after 24 hours. unl.edu Similarly, STEC counts were reduced by about 2 logs and 3 logs after 12 and 24 hours, respectively. unl.edu
The antimicrobial effects of HMTBA-containing mixtures have also been observed against fungi. In the same study, levels of Aspergillus flavus declined by more than 2 logs in 14 days and up to a 3.8-log reduction in 28 days. unl.edu The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these mixtures against A. flavus were found to be 2%. nih.gov
The following table summarizes the log reduction of various pathogens by an organic acid mixture containing HMTBA, fumaric acid, and benzoic acid (Activate DA™) in pet food kibbles.
| Pathogen | Concentration | Time | Log Reduction |
| Salmonella enterica | 2% | 12 hours | ~3 logs |
| Salmonella enterica | 2% | 24 hours | 4-4.6 logs |
| Shiga toxin-producing E. coli (STEC) | 2% | 12 hours | ~2 logs |
| Shiga toxin-producing E. coli (STEC) | 2% | 24 hours | ~3 logs |
| Aspergillus flavus | 2% | 14 days | >2 logs |
| Aspergillus flavus | 2% | 28 days | up to 3.8 logs |
Data derived from a study on the antimicrobial effects of organic acid mixtures in pet food kibbles. unl.edu
pH-Dependent Efficacy and Comparative Studies with Other Organic Acids
The antimicrobial activity of organic acids like HMTBA is generally pH-dependent. researchgate.net In their undissociated, uncharged state, organic acids can more easily penetrate the cell membranes of bacteria due to their lipophilic nature. nih.gov The pKa value of HMTBA is 3.53. nih.gov
Comparative studies have provided insights into the relative efficacy of HMTBA. For instance, HMTBA has demonstrated efficacy similar to formic acid against pathogens in a liquid environment. researchgate.net When compared to a combination of DL-methionine and an acidifier in broilers, HMTBA showed different effects on gut pH and microflora, suggesting distinct mechanisms of action. nih.gov One study noted that an organic acid mixture containing HMTBA, lactic acid, and phosphoric acid (Activate US WD-MAX™) was effective at a lower concentration compared to a mixture with fumaric and benzoic acids (Activate DA™). unl.edu
The following table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) for two different organic acid mixtures containing HMTBA.
| Mixture | Pathogen | MIC | MBC/MFC |
| Activate DA™ (HMTBA + fumaric acid + benzoic acid) | Salmonella and STEC | 0.5% - 1% | 0.5% - 1% |
| Activate DA™ (HMTBA + fumaric acid + benzoic acid) | Aspergillus flavus | 2% | 2% |
| Activate US WD-MAX™ (HMTBA + lactic acid + phosphoric acid) | Salmonella and STEC | 0.4% - 0.5% | 0.4% - 0.5% |
| Activate US WD-MAX™ (HMTBA + lactic acid + phosphoric acid) | Aspergillus flavus | 2% | 2% |
Data from a study evaluating the antimicrobial effects of organic acid mixtures. nih.gov
Cellular and Subcellular Effects of Antimicrobial Activity
2-hydroxy-4-(methylthio)butanoic acid (HMTBa) is an organic acid that contributes to the antimicrobial effects of certain proprietary blends used in animal feed. mdpi.com Research has demonstrated the efficacy of organic acid mixtures containing HMTBa in mitigating pathogenic contamination on pet food kibbles. These acidifying effects are believed to foster gut health by helping to control the growth of pathogens. mdpi.com
Studies have evaluated the antimicrobial activity of mixtures containing HMTBa against significant food-borne pathogens. In one study, two different commercial blends containing HMTBa were tested for their ability to reduce populations of Salmonella enterica, Shiga toxin-producing Escherichia coli (STEC), and the mold Aspergillus flavus. mdpi.com The results indicated that the application of these mixtures to pet food kibbles significantly reduced the counts of both bacterial and fungal contaminants over time. mdpi.com For example, at a 1% to 2% inclusion rate, the blends reduced Salmonella counts by approximately 3 to 4.6 logs within 24 hours. mdpi.com Similarly, STEC counts were reduced by about 3 logs in the same timeframe. mdpi.com The acidifying properties of the organic acid components, including HMTBa, are a key factor in their ability to inhibit microbial growth. mdpi.com
| Pathogen | Treatment Concentration | Time Point | Log Reduction |
|---|---|---|---|
| Salmonella enterica | 1-2% | 12 hours | ~3 logs |
| Salmonella enterica | 1-2% | 24 hours | 4-4.6 logs |
| STEC | 1-2% | 12 hours | ~2 logs |
| STEC | 1-2% | 24 hours | ~3 logs |
Role as a Precursor for Flavor Compounds (e.g., Methional)
HMTBa serves as a biological precursor to the essential amino acid L-methionine. nih.gov This conversion is a stereospecific, two-step enzymatic process. The L-isomer of HMTBa is oxidized by L-2-hydroxy acid oxidase, while the D-isomer is acted upon by D-2-hydroxy acid dehydrogenase. nih.govdocumentsdelivered.com Both reactions yield an intermediate, 2-keto-4-(methylthio)butanoic acid (KMB), which is then converted to L-methionine through the action of a transaminase enzyme. nih.govejast.org
L-methionine, in turn, is a critical precursor for the formation of potent flavor compounds, most notably methional (3-(methylthio)propanal). Methional is a volatile flavor compound responsible for the characteristic savory, potato-like aroma in many cooked and processed foods. The formation of methional from methionine can occur via the Strecker degradation, a reaction that is part of the Maillard reaction between amino acids and reducing sugars during heating. Therefore, HMTBa indirectly serves as a precursor to important flavor molecules by first being converted into L-methionine.
Research on Enzymatic Co-oligomerization with L-Methionine
Research has explored the synthesis of novel oligomers through the enzymatic combination of HMTBa and L-methionine. In one study, the proteolytic enzyme papain was used to catalyze the formation of co-oligomers from the ethyl esters of D,L-HMTBa and L-methionine. nih.govacs.org
The resulting co-oligomers were characterized using advanced analytical techniques, including electrospray ionization-mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS). nih.govacs.org The analysis revealed that the synthesized co-oligomers were predominantly composed of a single HMTBa residue attached to a short chain of four to eight methionine residues. nih.govacs.org Further structural data suggested that the HMTBa residue is positioned at the N-terminal end of the oligopeptide chain. nih.govacs.org This research demonstrates the potential to create novel biomolecules with unique properties by enzymatically combining amino acids with their structural analogues.
| Characteristic | Finding |
|---|---|
| Catalyzing Enzyme | Papain nih.govacs.org |
| Composition | Predominantly 1 HMTBa residue and 4-8 Methionine residues nih.govacs.org |
| Structural Feature | HMTBa is attached at the N-terminal end of the oligopeptide nih.govacs.org |
Structural Studies of Metal Chelates for Bioavailability Research
HMTBa forms stable metal chelates with various divalent metals, which has been a subject of study for improving mineral bioavailability in animal nutrition. nih.govnih.gov The general chemical formula for these chelates is [(CH₃SCH₂CH₂CH(OH)COO)₂M], where M represents a divalent metal cation such as zinc (Zn²⁺), copper (Cu²⁺), or iron (Fe²⁺). nih.govnih.gov
Structural studies indicate that two deprotonated HMTBa molecules coordinate with the central metal ion. researchgate.net This coordination occurs through the oxygen atoms of both the carboxyl (-COO) and the hydroxyl (-OH) groups of each HMTBa molecule, resulting in the formation of two stable five-membered (penta-atomic) chelate rings. researchgate.net This ring structure protects the mineral from interactions with inhibitors in the digestive system, potentially enhancing its absorption and bioavailability. researchgate.net
Research comparing the bioavailability of these chelates to inorganic mineral salts has shown significant advantages for the chelated form. For instance, an in vivo study in rats fed a zinc-deficient diet demonstrated that zinc provided as a Zn/HMTBa chelate had significantly higher retention compared to zinc sulfate. nih.gov
| Zinc Source | Relative Fecal Zinc Content | Relative Zinc Retention |
|---|---|---|
| Zinc Sulfate | +45% | Reference |
| Zn/HMTBa Chelate | Reference | +61% |
Theoretical and Computational Studies
Molecular Modeling and Conformational Analysis
Molecular modeling of 2-Methyl-4-(methylthio)butanoic acid is crucial for understanding its three-dimensional structure and the various shapes, or conformations, it can adopt. The molecule possesses several single bonds around which rotation can occur, leading to a complex conformational landscape. These key rotatable bonds include the C-C bonds in the butanoic acid chain and the C-S bond of the methylthio group.
Conformational analysis aims to identify the most stable conformations, which are the ones with the lowest potential energy. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy at each step using molecular mechanics force fields or more accurate quantum mechanical methods. The resulting potential energy surface reveals the global minimum energy conformation as well as other local minima and the energy barriers between them. For this compound, the interplay between steric hindrance (e.g., from the methyl groups) and potential intramolecular interactions (such as hydrogen bonding involving the carboxylic acid group) will dictate the preferred spatial arrangement of the atoms.
Table 1: Key Dihedral Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Influence on Conformation |
| C1-C2-C3-C4 | Defines the backbone shape of the butanoic acid chain. | Influences the overall linearity or folded nature of the molecule. |
| C2-C3-C4-S | Orients the methylthio group relative to the carboxylic acid end. | Affects the proximity of the sulfur atom to the functional groups. |
| C3-C4-S-C5 | Determines the position of the terminal methyl group. | Contributes to steric interactions and the overall molecular shape. |
| O=C-C2-C(methyl) | Positions the methyl group at the 2-position relative to the carboxyl group. | Significant steric impact on the local geometry. |
This table is illustrative of the types of parameters considered in a typical conformational analysis.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Hartree-Fock (HF) or post-HF methods, provide a detailed picture of the electronic structure of this compound. These calculations can determine various properties that are fundamental to the molecule's reactivity.
The distribution of electrons within the molecule is a key determinant of its chemical behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.
Molecular electrostatic potential (MEP) maps can also be generated from quantum chemical calculations. These maps visualize the charge distribution on the molecular surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) electrostatic potential. For this compound, the MEP would likely show a region of high negative potential around the carboxylic oxygen atoms, indicating a site susceptible to electrophilic attack, and regions of positive potential around the acidic hydrogen and potentially the methyl groups.
Table 2: Calculated Electronic Properties of a Representative Carboxylic Acid
| Property | Description | Significance for Reactivity |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. |
| Dipole Moment | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. |
Note: The values in this table are hypothetical and serve to illustrate the output of quantum chemical calculations. Specific values for this compound would require dedicated computation.
Density Functional Theory (DFT) Applications in Chelate Analysis
Density Functional Theory (DFT) is a widely used computational method that is particularly effective for studying systems containing transition metals. While this compound is not a chelate itself, it possesses functional groups (the carboxylic acid and the thioether) that can coordinate with metal ions, acting as a ligand to form chelate complexes. DFT is instrumental in analyzing the structure, stability, and bonding in such metal complexes.
In the context of chelate analysis, DFT calculations can be used to:
Optimize the geometry of the metal complex to predict the coordination environment of the metal ion and the bond lengths and angles within the complex.
Calculate the binding energy between the this compound ligand and the metal ion, providing a measure of the stability of the chelate.
Analyze the nature of the metal-ligand bonds by examining the molecular orbitals and charge distribution. This can reveal the extent of covalent versus ionic character in the coordination bonds.
Simulate the vibrational spectra (e.g., IR and Raman) of the chelate, which can be compared with experimental spectra to confirm the coordination mode.
For instance, DFT studies on similar ligands have shown how the deprotonated carboxylate group and the sulfur atom of a thioether can act as a bidentate ligand, forming a stable five- or six-membered ring with a central metal ion.
Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR)
First-principles calculations, which are based on the fundamental laws of quantum mechanics without empirical parameters, can be used to predict the spectroscopic properties of this compound with a high degree of accuracy.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment. DFT calculations can predict these chemical shifts by computing the magnetic shielding tensors for each nucleus in the molecule. By averaging the shielding tensors over the different stable conformations of the molecule (weighted by their Boltzmann populations), a theoretical NMR spectrum can be generated. This can be invaluable for assigning peaks in an experimental spectrum and for structural elucidation.
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. First-principles calculations can determine the frequencies and intensities of these vibrations by calculating the second derivatives of the energy with respect to the atomic positions. The resulting theoretical IR spectrum can be compared with experimental data to identify characteristic functional groups and to confirm the molecular structure. For this compound, characteristic vibrational modes would include the O-H and C=O stretching of the carboxylic acid group, C-H stretching of the methyl and methylene (B1212753) groups, and C-S stretching of the thioether.
Table 3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectrum | Parameter | Predicted Value | Assignment |
| ¹³C NMR | Chemical Shift (ppm) | ~180 | Carboxylic Carbon (C=O) |
| ¹³C NMR | Chemical Shift (ppm) | ~45 | Carbon adjacent to COOH |
| ¹H NMR | Chemical Shift (ppm) | ~10-12 | Carboxylic Acid Proton |
| ¹H NMR | Chemical Shift (ppm) | ~2.1 | Methyl Protons (thioether) |
| IR | Wavenumber (cm⁻¹) | ~1710 | C=O Stretch |
| IR | Wavenumber (cm⁻¹) | ~2500-3300 | O-H Stretch (broad) |
| IR | Wavenumber (cm⁻¹) | ~600-800 | C-S Stretch |
Disclaimer: The data in this table are illustrative and represent typical ranges for the assigned functional groups. Accurate predictions require specific first-principles calculations for this compound.
Environmental Fate and Degradation Studies
Occurrence and Distribution in Environmental Matrices (e.g., Seawater)
The presence of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) in the environment is primarily linked to its application in agriculture and aquaculture. While widespread data on its distribution in various environmental matrices is limited, its detection in seawater has been a subject of study.
One potential source for its occurrence in marine environments is its use as an antifouling agent. chromatographyonline.com A chelated form, zinc-HMTBA, has been incorporated into marine paints and coatings to minimize biofouling. chromatographyonline.com It is considered less toxic to the environment than other zinc and tin-based agents. chromatographyonline.com However, the extent of direct leaching of HMTBA from these coatings and its subsequent stability and concentration in the marine environment are not yet widely reported, largely due to the previous lack of sufficiently sensitive analytical methods for its detection in seawater. chromatographyonline.com The compound may also enter aquatic systems through runoff from agricultural areas where it is used as a feed supplement. High concentrations in aquatic environments could be dangerous to local wildlife and may pose a risk if it enters water intakes. noaa.gov
Biodegradation Pathways and Microbial Involvement
The biodegradation of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) has been extensively studied, particularly within biological systems like the rumen of cattle, which provides insight into its interaction with complex microbial communities.
Free methionine is often degraded by microorganisms in the rumen of cattle before it can be absorbed. mdpi.comfrontiersin.orgnih.gov HMTBA and its isopropyl ester (HMBi) are designed to be more resistant to this microbial degradation. nih.gov Studies indicate that approximately 50% of ingested HMBi is hydrolyzed to HMTBA and then utilized by rumen microorganisms for the synthesis of microbial protein. frontiersin.orgresearchgate.net The remaining portion is absorbed through the rumen wall and converted to L-methionine (B1676389) in the liver. mdpi.comfrontiersin.org
This microbial interaction can alter the rumen environment. For instance, supplementation with HMTBA has been shown to linearly increase the production of isobutyrate by rumen microbes, while decreasing the concentration of propionate. nih.gov These findings suggest that HMTBA influences the metabolic activity of the microbial population. nih.gov
In addition to its role as a methionine precursor, HMTBA exhibits antimicrobial properties. Research has demonstrated its effectiveness in mitigating pathogens such as Salmonella enterica, Shiga toxin-producing Escherichia coli (STEC), and Aspergillus flavus in pet food. nih.govmdpi.com This antimicrobial action underscores its direct interaction with and ability to inhibit specific microbial populations.
The biotransformation pathway from HMTBA to L-methionine has been elucidated in chicks. This conversion is a stereospecific process involving two key enzymes: nih.gov
L-2-hydroxy acid oxidase : A flavoenzyme that acts on the L-isomer of HMTBA.
D-2-hydroxy acid dehydrogenase : A mitochondrial enzyme that acts on the D-isomer.
The presence of these enzymes allows for the efficient conversion of both isomers of HMTBA into L-methionine, which can then be used for protein synthesis. nih.gov Research has also identified a naturally occurring biochemical pathway in chicks where HMTBA is synthesized from 5'-deoxy-5'-methylthioadenosine (MTA) and serves as an intermediate in the natural production of L-methionine. nih.gov
Photodegradation and Other Abiotic Transformation Processes
Information regarding the photodegradation and other abiotic transformation processes of 2-Methyl-4-(methylthio)butanoic acid in the environment is not widely available in the current scientific literature. Chemical data sheets indicate that the compound is stable during transport and does not react with water. noaa.gov However, specific studies detailing its degradation under environmental factors such as sunlight (photolysis) or through other chemical reactions (e.g., hydrolysis, oxidation) in soil or water are limited. The compound is noted to be corrosive to common materials. noaa.gov
Environmental Monitoring and Detection Strategies
The need to understand the fate of 2-Hydroxy-4-(methylthio)butanoic acid (HMTBA) in environmental matrices, particularly seawater, has led to the development of sensitive and specific analytical methods. chromatographyonline.com Key strategies involve advanced chromatography and mass spectrometry techniques.
Methods developed for the determination of HMTBA in seawater include: chromatographyonline.comresearchgate.net
Reversed-Phase Liquid Chromatography (LC)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Tandem Mass Spectrometry (ESI-MS-MS)
Among these, direct infusion ESI-MS and ESI-MS-MS have demonstrated superior sensitivity and accuracy compared to traditional LC methods for quantifying HMTBA in complex matrices like seawater. chromatographyonline.com A crucial step in the analysis of seawater samples is sample preparation, which typically involves lyophilization (freeze-drying) followed by extraction of the residue with a solvent such as acetone (B3395972) to remove salts that can interfere with the analysis. chromatographyonline.com Using these advanced methods, a limit of quantification (LOQ) as low as 1.0 ng/mL for HMTBA has been achieved. chromatographyonline.com
The table below summarizes the analytical techniques used for the detection of HMTBA in seawater.
| Analytical Technique | Sample Preparation | Key Findings | Limit of Quantification (LOQ) | Reference |
| Reversed-Phase LC | Lyophilization, Acetone Extraction | Less sensitive compared to MS methods. | Not specified | chromatographyonline.com |
| ESI-MS (Direct Infusion) | Lyophilization, Acetone Extraction | Satisfactory for seawater if salt concentration is minimized. | 1.0 ng/mL | chromatographyonline.com |
| ESI-MS-MS (Direct Infusion) | Lyophilization, Acetone Extraction | Eliminates matrix-related interferences effectively. | 1.0 ng/mL (in serum) | chromatographyonline.com |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Sustainability
Currently, there are no established synthetic routes specifically for 2-Methyl-4-(methylthio)butanoic acid in the public domain. Future research could focus on developing efficient and environmentally friendly methods for its synthesis. This could involve adapting existing methodologies for similar thioethers or exploring novel biocatalytic approaches. Key research objectives would include:
Green Chemistry Principles: Investigation into the use of non-toxic solvents, renewable starting materials, and catalytic reactions to minimize waste and environmental impact.
Enzymatic Synthesis: Exploring the potential of enzymes, such as reductases or methyltransferases, to stereoselectively synthesize the compound, which could be crucial for later biological studies.
Process Optimization: Development of scalable and cost-effective synthetic protocols that would make the compound readily available for further research.
Elucidation of Detailed Enzymatic Mechanisms in Metabolism
The metabolic fate of this compound is entirely unknown. It is plausible that it could interact with enzymes involved in the metabolism of its structural analogs, HMTBa and KMB, which are key players in the methionine metabolic pathway. nih.govresearchgate.netejast.orgnih.gov Future research should aim to:
Identify Metabolic Enzymes: Determine which enzymes, if any, are capable of metabolizing this compound in various organisms. This would likely involve in vitro assays with purified enzymes or cell lysates.
Characterize Metabolic Pathways: Trace the metabolic conversion of the compound to identify its downstream metabolites. This would help to understand if it can be converted to biologically active molecules or if it is simply a metabolic dead-end.
Kinetic Studies: Analyze the kinetics of any enzymatic reactions to understand the efficiency of its metabolism compared to its well-studied analogs.
Advanced Structural-Activity Relationship Studies of Derivatives
Once synthetic routes are established, a variety of derivatives of this compound could be created to explore structure-activity relationships (SAR). By systematically modifying the chemical structure, researchers could identify key functional groups responsible for any potential biological activity. Future SAR studies could involve:
Synthesis of Analog Libraries: Creating a diverse collection of derivatives with modifications at the carboxylic acid, methyl group, and thioether linkage.
Biological Screening: Testing these derivatives in a range of biological assays to identify any potential therapeutic or industrial applications.
Computational Modeling: Using in silico methods to predict the biological activity of derivatives and to guide the design of more potent or selective compounds.
Deeper Exploration of its Role in Specific Biological Processes and Organisms
The biological role of this compound is a complete mystery. Research is needed to determine if this compound is naturally occurring and what, if any, function it has in biological systems. Key research questions to address include:
Natural Occurrence: Does this compound exist in any organisms, from microbes to plants and animals? Sensitive analytical techniques would be required to screen for its presence in biological samples.
Microbial Interactions: Does it play a role in microbial signaling, growth, or metabolism? Given the role of other sulfur-containing compounds in microbial ecosystems, this is a promising area of investigation.
Physiological Effects in Higher Organisms: If found to be biologically active, what are its effects on cellular and physiological processes in plants and animals?
Integration of Omics Data for Systems-Level Understanding
Should this compound be found to have a biological role, a systems-level understanding of its effects could be achieved through the integration of various "omics" data. This approach would provide a holistic view of how the compound influences biological systems. Future research in this area could include:
Metabolomics: To identify changes in the metabolic profile of an organism in response to the compound.
Proteomics: To identify changes in protein expression that could indicate the cellular pathways affected by the compound.
Transcriptomics: To analyze changes in gene expression to understand the genetic response to the compound.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-Methyl-4-(methylthio)butanoic acid and its derivatives?
- Methodological Answer : Synthesis typically involves oxidation and condensation reactions. For example, Jones reagent (CrO₃ in H₂SO₄) is used to oxidize intermediates in acetone under controlled conditions, achieving yields up to 79% (e.g., synthesis of related 4-carboxyphenyl derivatives) . Derivatives like (Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino) analogs are synthesized via cyclocondensation, characterized by IR (C=O, C=N stretches) and mass spectrometry (ES-MS m/z 337) .
| Key Reaction Parameters |
|---|
| Reagents: Jones reagent (CrO₃/H₂SO₄), acetone solvent |
| Yield: ~79% |
| Characterization: IR (1733 cm⁻¹ for C=O), ES-MS |
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Keep in airtight containers at 4°C, away from moisture and oxidizing agents. Calcium salts of related compounds (e.g., Calcium 2-hydroxy-4-(methylthio)butanoate) are hygroscopic and require desiccants .
- Waste Disposal : Segregate acidic waste and neutralize before disposal via licensed chemical waste services .
Q. What analytical techniques are recommended for characterizing purity and structure?
- Methodological Answer :
- Chromatography : HPLC or GC-MS for purity assessment (e.g., related compounds analyzed with 97% purity thresholds) .
- Spectroscopy : IR (C=O, C-S stretches), ESI-MS for molecular weight confirmation, and NMR (¹H/¹³C) for structural elucidation .
- Thermal Analysis : Melting point determination (e.g., analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid melt at 139.5–140°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthesis yield?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., MgSO₄) to improve condensation efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance intermediate solubility.
- Temperature Control : Gradual addition of oxidizing agents at 0–5°C reduces side reactions .
- Example : Adjusting Jones reagent stoichiometry increased yields from 70% to 79% in related butanoic acid syntheses .
Q. What in vivo models are appropriate for studying antioxidant effects, and how should these studies be designed?
- Methodological Answer :
-
Model Selection : Mice fed high-fat diets are used to evaluate lipid peroxidation (MDA levels) and antioxidant enzyme activity (SOD, GSH-Px) .
-
Dose-Response Design : Compare 0.1–0.4% dietary inclusion rates. Note: 2-Hydroxy-4-(methylthio)butanoic acid showed nonlinear dose responses in poultry, differing from DL-methionine .
-
Endpoints : Measure liver/kidney free radicals, serum triglycerides, and gene expression (Nrf2 pathway) .
Key Experimental Parameters Dose: 0.1–0.4% in feed Duration: 4–8 weeks Assays: TBARS (MDA), SOD activity, qPCR
Q. How do structural modifications at the methylthio group influence biological activity?
- Methodological Answer :
-
Sulfur Oxidation : Replace -SCH₃ with -SO₃H to enhance solubility but may reduce membrane permeability .
-
Derivative Synthesis : Calcium salts (e.g., Calcium 2-hydroxy-4-(methylthio)butanoate) improve stability but require pH adjustment for cell culture use (pKa ~3.5) .
-
Activity Trends : Ethylthio analogs (e.g., 2-Amino-4-(ethylthio)butanoic acid) show altered bioavailability but similar antioxidant efficacy in vitro .
Structural Modifications vs. Activity -SCH₃ → -SO₃H: ↑ solubility, ↓ permeability Calcium salt: ↑ stability, pH-dependent uptake
Contradictions and Considerations
- Dose-Response Variability : highlights differing efficacy between 2-Hydroxy-4-(methylthio)butanoic acid and DL-methionine in poultry, suggesting species-specific metabolism .
- Safety Protocols : While emphasizes waste segregation, lacks detailed disposal guidelines, necessitating adherence to institutional policies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
